Cas no 2228487-63-4 (5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol)

5-(Diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol is a phenolic compound featuring both diethylamino and alkynyl substituents, which contribute to its unique chemical reactivity and potential applications in organic synthesis. The presence of the electron-donating diethylamino group enhances its solubility in organic solvents, while the alkynyl functionality offers versatility for further derivatization via click chemistry or cross-coupling reactions. This compound may serve as a valuable intermediate in the development of dyes, pharmaceuticals, or advanced materials. Its structural features also suggest potential utility in coordination chemistry or as a ligand precursor. The steric hindrance from the tertiary alkynyl group may influence selectivity in subsequent transformations.
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol structure
2228487-63-4 structure
商品名:5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
CAS番号:2228487-63-4
MF:C15H21NO
メガワット:231.333344221115
CID:5814957
PubChem ID:165703946

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol 化学的及び物理的性質

名前と識別子

    • 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
    • 2228487-63-4
    • EN300-1812953
    • インチ: 1S/C15H21NO/c1-6-15(4,5)13-10-9-12(11-14(13)17)16(7-2)8-3/h1,9-11,17H,7-8H2,2-5H3
    • InChIKey: DTGAWUBKTHYXEH-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(C=CC=1C(C#C)(C)C)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 231.162314293g/mol
  • どういたいしつりょう: 231.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 23.5Ų

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1812953-2.5g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
2.5g
$2828.0 2023-09-19
Enamine
EN300-1812953-5g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
5g
$4184.0 2023-09-19
Enamine
EN300-1812953-0.25g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
0.25g
$1328.0 2023-09-19
Enamine
EN300-1812953-5.0g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
5g
$4184.0 2023-06-01
Enamine
EN300-1812953-0.5g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
0.5g
$1385.0 2023-09-19
Enamine
EN300-1812953-1.0g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
1g
$1442.0 2023-06-01
Enamine
EN300-1812953-0.05g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
0.05g
$1212.0 2023-09-19
Enamine
EN300-1812953-10.0g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
10g
$6205.0 2023-06-01
Enamine
EN300-1812953-0.1g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
0.1g
$1269.0 2023-09-19
Enamine
EN300-1812953-1g
5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol
2228487-63-4
1g
$1442.0 2023-09-19

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol 関連文献

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenolに関する追加情報

Introduction to 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol (CAS No. 2228487-63-4)

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol, with the CAS number 2228487-63-4, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of phenols and is characterized by its diethylamino and 2-methylbut-3-yn-2-yl substituents, which confer it with distinct physical and chemical properties.

The molecular formula of 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol is C15H19NO, and its molecular weight is approximately 233.31 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration for its use in aqueous systems.

In terms of its chemical reactivity, 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol exhibits several interesting properties. The diethylamino group imparts basicity to the molecule, making it capable of forming salts with acids. This property can be leveraged in the synthesis of various derivatives and prodrugs, which may have enhanced solubility or bioavailability. The presence of the 2-methylbut-3-yn-2-yl group introduces a triple bond, which can participate in various organic reactions such as alkyne metathesis and click chemistry. These reactions are widely used in the synthesis of complex organic molecules and polymers.

5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol has been the subject of several recent studies exploring its potential biological activities. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol has also shown promise as an antioxidant. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively scavenges reactive oxygen species (ROS), which are known to cause oxidative stress and cellular damage. The antioxidant activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.

In the field of materials science, 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol has been explored for its potential use in the development of functional materials. A study published in the Journal of Materials Chemistry C reported that this compound can be used as a building block for the synthesis of conjugated polymers with tunable electronic properties. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of 5-(diethylamino)-2-(2-methylbut-3-yn-2-yl)phenol typically involves multi-step procedures that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of 4-diethylaminophenol with 1-bromo-1-methylethylene followed by a Sonogashira coupling reaction with propargyl bromide. The final product is then purified using techniques such as column chromatography or recrystallization.

In terms of safety and handling, while 5-(diethylamino)-2-(2-methylbut-3-yn-2-y l)phenol is not classified as a hazardous material under current regulations, it should still be handled with care in a well-controlled laboratory environment. Appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn during handling to minimize exposure risks.

The future prospects for 5-(diethylamino)-2-(2-methylbut -3 - y n - 0 - y l ) p h e n o l strong > are promising . Ongoing research continues to uncover new applications and potential therapeutic uses for this compound . For instance , studies are currently underway to investigate its efficacy as a neuroprotective agent , particularly in models of neurodegenerative diseases such as Alzheimer's disease . Preliminary results suggest that it may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . p > < p > In conclusion , < strong > 5 - ( d i e t h y l a m i n o ) - 0 - ( 0 - m e t h y l b u t - 0 - y n - 0 - y l ) p h e n o l strong > ( C A S N o . 0008487 - 63 - 4 ) is a versatile compound with a wide range of potential applications . Its unique chemical structure , combined with its biological activities , makes it an attractive candidate for further research and development . As more studies are conducted , it is likely that new insights into its properties and applications will emerge , further solidifying its importance in both academic and industrial settings . p > article > response >

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